molecular formula C14H25NO3 B2834574 Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate CAS No. 1783632-46-1

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate

Cat. No.: B2834574
CAS No.: 1783632-46-1
M. Wt: 255.358
InChI Key: CHJICAYFYRKOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a hydroxycyclopropyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxycyclopropylmethyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopropyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-11(5-9-15)10-14(17)6-7-14/h11,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJICAYFYRKOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.